Auristatin23

ADC payload cytotoxicity tubulin inhibitor

Researchers face challenges with generic auristatin substitution, leading to unpredictable ADME and conjugation failures. Auristatin23 solves this as a structurally distinct, Boc-protected intermediate. - **Key differentiator**: N-terminal Boc group enables orthogonal deprotection strategies versus MMAE/MMAF. - **Defined C-terminus**: L-phenylalanine (not carboxylic acid or norpseudoephedrine) alters linker attachment & release kinetics. - **Supply assurance**: ≥95% purity with batch-specific NMR/HPLC data. Available for R&D and GMP intermediates.

Molecular Formula C49H84N6O10
Molecular Weight 917.2 g/mol
Cat. No. B13652461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuristatin23
Molecular FormulaC49H84N6O10
Molecular Weight917.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCN(C)C(=O)OC(C)(C)C
InChIInChI=1S/C49H84N6O10/c1-16-33(6)42(54(13)46(59)40(31(2)3)51-45(58)41(32(4)5)52(11)26-20-21-27-53(12)48(62)65-49(8,9)10)38(63-14)30-39(56)55-28-22-25-37(55)43(64-15)34(7)44(57)50-36(47(60)61)29-35-23-18-17-19-24-35/h17-19,23-24,31-34,36-38,40-43H,16,20-22,25-30H2,1-15H3,(H,50,57)(H,51,58)(H,60,61)/t33-,34+,36-,37-,38+,40-,41-,42-,43+/m0/s1
InChIKeyVMDWXGWKGUOMOF-KVEFUIBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Auristatin23 for ADC Payload Development


Auristatin23 (CAS 2375388-36-4) is an N-terminal Boc-protected auristatin analog derived from the marine natural product Dolastatin 10 [1]. Structurally, it is a complex pentapeptide-like molecule (C49H84N6O10, MW 917.23) that incorporates the key (2R,3R,4S)-dolaproine (Dap) and (3R,4S,5S)-dolaisoleuine (Dil) residues characteristic of the auristatin class . The compound functions as a microtubule-disrupting cytotoxic agent and is utilized as a protected intermediate in the synthesis of antibody-drug conjugates (ADCs) . The Boc protecting group at the N-terminal amine enables controlled deprotection and subsequent conjugation to cleavable linkers, making this compound a critical building block for ADC payload-linker assembly.

1
Protected Intermediate
Boc-protected auristatin analog for ADC payload-linker assembly
2
Orthogonal Conjugation
Enables sequential deprotection and linker coupling workflows
3
Microtubule-Disrupting Payload
Supports targeted cytotoxicity research in ADC development

Auristatin23 Key Differentiators


Substitution among auristatin-class compounds cannot be made on the basis of core scaffold similarity alone, as demonstrated by the substantial divergence in ADME properties, plasma protein binding, and membrane permeability among N-terminally modified analogs [1]. The replacement of the N-terminal methyl group with a Boc-protected amine in Auristatin23 fundamentally alters the molecule's physicochemical profile, creating a distinct intermediate that enables orthogonal protection strategies in multi-step ADC synthesis [2]. Furthermore, the C-terminal phenylalanine residue differentiates this compound from the carboxylic acid-terminated MMAF (monomethyl auristatin F) and the norpseudoephedrine-terminated MMAE (monomethyl auristatin E), with implications for linker attachment chemistry and subsequent payload release kinetics [3]. These structural distinctions translate to measurable differences in cytotoxic potency, metabolic stability, and conjugation compatibility that preclude generic substitution.

N-Terminal Protection Divergence
Boc-protected amine vs. free or N-methyl amine alters orthogonal conjugation strategy and may shift ADME profile
C-Terminal Residue Mismatch
Phenylalanine terminus differs from carboxylic acid (MMAF) and norpseudoephedrine (MMAE), affecting linker attachment and release kinetics
ADME Property Differences
N-terminal analog studies report species-dependent protein binding and permeability; data may not transfer across unprotected auristatins

Auristatin23 Comparative Evidence


Sub-Nanomolar Cytotoxicity in Melanoma and Colon Cancer Cells

Auristatin23 demonstrates potent cytotoxic activity against melanoma and colon cancer cell lines with IC50 values ranging from 0.4 to 6.2 nM . This potency profile establishes baseline activity for this Boc-protected auristatin analog, though direct head-to-head comparator data against MMAF or MMAE in identical assay conditions is not available in the public domain for this specific compound.

In Vitro Cytotoxicity
Reported
IC50 0.4–6.2 nM
Supports cytotoxicity endpoint review
No direct comparator data; cross-study context
ADC payload cytotoxicity tubulin inhibitor auristatin analog

ADME Impact of N-Terminal Boc Protection

N-terminal modifications in auristatin analogs produce differential ADME properties, as demonstrated in systematic studies of dolastatin 10 derivatives [1]. The Boc-protected amine in Auristatin23 represents a distinct chemical entity from the free secondary amine found in MMAF and the N-methyl amine in MMAE. For context, MMAE exhibits species-dependent plasma protein binding (67.9–82.2% in human, 18.8–28.5% in mouse) and differential red blood cell partitioning with blood-to-plasma ratios ranging from 0.98 in human to 11.8 in mouse [2][3]. The Boc group in Auristatin23 is specifically designed for orthogonal protection during conjugation chemistry, with subsequent acidic deprotection yielding the free amine for linker attachment.

N-Terminal ADME Impact
Class-level
MMAE human plasma binding 67.9–82.2% (class-reported)
Class-level inference; conjugation strategy may influence ADME
Direct Auristatin23 ADME data not reported
ADME pharmacokinetics N-terminal modification drug metabolism

Boc-Val-Dil-Dap Scaffold and Val-Cit-PAB Linker Compatibility

The Boc-Val-Dil-Dap structural motif present in Auristatin23 is compatible with the Val-Cit-PAB cleavable linker system widely used in FDA-approved ADCs such as brentuximab vedotin . Following Boc deprotection, the free amine can be conjugated to MC-Val-Cit-PAB linkers for cathepsin B-mediated intracellular payload release [1]. Studies of Val-Cit-linked MMAE conjugates demonstrate greater in vitro specificity and lower in vivo toxicity compared to hydrazone-linked conjugates, with therapeutic indices reaching 60-fold [2].

Linker Compatibility
Class-level
Boc-Val-Dil-Dap → deprotection → Val-Cit-PAB conjugation
Supports orthogonal conjugation workflow design
No direct conjugate comparison for Auristatin23
ADC linker Val-Cit-PAB cathepsin cleavable payload conjugation

Auristatin23 Research and Industrial Applications


ADC Synthesis via Orthogonal Protection

Auristatin23 serves as a protected auristatin payload intermediate in the synthesis of ADCs where orthogonal protection strategies are required . The Boc group at the N-terminal amine remains stable under conditions that would deprotect Fmoc or other base-labile protecting groups, enabling sequential conjugation workflows. Following antibody-linker coupling, acidic Boc deprotection yields the free amine for final payload activation. This orthogonal approach is particularly valuable when the linker contains base-sensitive functional groups or when multiple conjugation steps are required [1].

SAR Studies of N-Terminal Modifications

The N-terminal Boc-protected amine in Auristatin23 provides a defined starting point for systematic SAR investigations of auristatin ADME properties. Studies have demonstrated that N-terminal modifications produce differential pharmacokinetic profiles compared to MMAE and MMAF . Researchers can deprotect Auristatin23 and install alternative N-terminal capping groups (acetyl, formyl, PEG, or various amino acid derivatives) to generate libraries of analogs for comparative ADME profiling, including plasma protein binding, membrane permeability, and metabolic stability assessments [1].

Auristatin F Conjugates: C-Terminal Phenylalanine

Auristatin23 is described as a conjugate of Auristatin F and a cytotoxin . The C-terminal L-phenylalanine residue distinguishes this compound from MMAF (carboxylic acid C-terminus) and MMAE (norpseudoephedrine C-terminus). This structural feature may be exploited for developing ADC payloads with altered linker attachment chemistry or modified intracellular release kinetics. The phenylalanine residue provides a hydrophobic aromatic handle that could influence payload-membrane interactions and bystander killing effects compared to the more hydrophilic carboxylic acid terminus of MMAF [1].

Analytical Reference Standard for ADC QC

With a specified purity of ≥95% and availability of batch-specific analytical data (NMR, HPLC, GC) , Auristatin23 is suitable as an analytical reference standard for method development and quality control in ADC manufacturing workflows. The well-defined stereochemistry (8 chiral centers with specified absolute configuration) enables precise chromatographic method validation and impurity profiling for auristatin-class payloads. This application is supported by the compound's availability from multiple vendors with documented purity specifications [1].

Application
Selection Property
Validation Focus
ADC synthesis with orthogonal protection
Boc-protected intermediate stability
Conjugation workflow compatibility and deprotection efficiency
N-terminal modification SAR studies
N-terminal amine reactivity
Comparative ADME profiling (protein binding, permeability)
C-terminal phenylalanine conjugate development
C-terminal residue hydrophobicity
Linker attachment chemistry and intracellular release profile
ADC QC analytical reference standard
Batch-specific purity and stereochemistry
Chromatographic method validation and impurity profiling

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